2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 3,5-dimethylphenoxy group and a thioether linkage to an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of aminopyrimidines , which are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Aminopyrimidines are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . They can bind to the active sites of enzymes or the binding sites of receptors, leading to changes in the conformation and function of these targets.
Biochemical Pathways
Aminopyrimidines can participate in a variety of biochemical processes, including signal transduction, enzymatic reactions, and gene regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-dimethylphenol and a suitable pyrimidine derivative.
Thioether Formation:
Acetamide Coupling: The final step involves coupling the thioether intermediate with o-toluidine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the development of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of ortho-tolyl.
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Similar structure with a meta-tolyl group instead of ortho-tolyl.
Uniqueness
The uniqueness of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance or electronic effects that differentiate it from its para- and meta-substituted analogs.
This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-8-15(2)10-17(9-14)26-20-11-21(23-13-22-20)27-12-19(25)24-18-7-5-4-6-16(18)3/h4-11,13H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWBGTGJYZRTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)OC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.